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molecular formula C15H18N4 B8423236 7-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-ylamine

7-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-ylamine

Cat. No. B8423236
M. Wt: 254.33 g/mol
InChI Key: NYOBGTGNEOAXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062034B2

Procedure details

4.60 g (0.20 mol) sodium are dissolved in 250 ml of ethanol and at room temperature combined with 5.90 g (0.10 mmol) guanidine hydrochloride and 24.97 g (0.10 mol) 1-benzyl-5-chloro-azepan-4-carbaldehyde. Then the mixture is refluxed for 5 h, then stirred for 15 h at room temperature. It is then concentrated by evaporation i.vac., combined with 500 ml dichloromethane and washed 3 times with 400 ml of water. It is purified by chromatography through silica gel (eluant: dichloromethane/methanol 95:5), concentrated by evaporation i.vac. And triturated with ethanol.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Name
1-benzyl-5-chloro-azepan-4-carbaldehyde
Quantity
24.97 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Cl.[NH2:3][C:4]([NH2:6])=[NH:5].[CH2:7]([N:14]1[CH2:20][CH2:19][CH:18](Cl)[CH:17]([CH:22]=O)[CH2:16][CH2:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(O)C>[CH2:7]([N:14]1[CH2:15][CH2:16][C:17]2[CH:22]=[N:5][C:4]([NH2:6])=[N:3][C:18]=2[CH2:19][CH2:20]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
Cl.NC(=N)N
Step Three
Name
1-benzyl-5-chloro-azepan-4-carbaldehyde
Quantity
24.97 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(C(CC1)Cl)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 15 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is refluxed for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated by evaporation i.vac
WASH
Type
WASH
Details
washed 3 times with 400 ml of water
CUSTOM
Type
CUSTOM
Details
It is purified by chromatography through silica gel (eluant: dichloromethane/methanol 95:5)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation i.vac
CUSTOM
Type
CUSTOM
Details
And triturated with ethanol

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCC2=C(CC1)C=NC(=N2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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